4-Iodocyclohexanamine hydrochloride
Description
4-Iodocyclohexanamine hydrochloride is a halogenated cyclohexane derivative with the molecular formula C₆H₁₂INCl and a molecular weight of 277.53 g/mol. Structurally, it consists of a cyclohexane ring substituted with an iodine atom at the 4-position and an amine group, which is protonated as a hydrochloride salt. This compound is primarily used in organic synthesis and pharmaceutical research as a building block for more complex molecules due to the reactivity of the iodine substituent in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .
The iodine atom introduces significant steric bulk and polarizability, influencing both the compound’s chemical reactivity and physical properties. Its hydrochloride salt form enhances water solubility, making it suitable for aqueous reaction conditions. Applications include its role in synthesizing radiopharmaceuticals, where iodine’s isotopic properties (e.g., ¹²³I or ¹³¹I) are exploited for imaging or therapeutic purposes .
Properties
IUPAC Name |
4-iodocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHRKYVNMVEQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)I.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocyclohexanamine hydrochloride typically involves the iodination of cyclohexanamine. One common method includes the reaction of cyclohexanamine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine substituent serves as a strong leaving group, enabling Sₙ2 or Sₙ1 mechanisms under appropriate conditions. For example:
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Hydroxide displacement : Reaction with aqueous NaOH could yield 4-hydroxycyclohexanamine, though steric hindrance from the cyclohexane ring may slow kinetics .
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Amine displacement : Treatment with alkylamines (e.g., methylamine) may produce N-alkylated cyclohexanamine derivatives .
Table 1: Nucleophilic Substitution Pathways
| Nucleophile | Product | Conditions | Yield* |
|---|---|---|---|
| OH⁻ | 4-Hydroxycyclohexanamine | NaOH, H₂O, 80°C | ~60% |
| NH₂CH₃ | 4-(Methylamino)cyclohexane | DMF, 100°C, 12h | ~45% |
*Theoretical yields based on analogous iodoalkane reactions .
Reductive Deiodination
Catalytic hydrogenation (e.g., Pd/C, H₂) or zinc-acid systems can remove the iodine atom, yielding cyclohexanamine hydrochloride:
This reaction mirrors reductive dehalogenation methods used in pharmaceutical intermediates .
Coupling Reactions
The iodine atom facilitates cross-coupling reactions:
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Ullmann coupling : With aryl halides and Cu catalysts to form biarylcyclohexanamines .
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Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides to install aromatic amines .
Table 2: Coupling Reaction Examples
| Partner | Catalyst | Product |
|---|---|---|
| 4-Bromotoluene | CuI, L-Proline | 4-(p-Tolyl)cyclohexanamine |
| 2-Chloropyridine | Pd(OAc)₂, XPhos | 4-(Pyridin-2-yl)cyclohexanamine |
Amine Functionalization
The primary amine undergoes typical reactions:
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Acylation : Treatment with acetyl chloride forms 4-iodo-N-acetylcyclohexanamine .
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Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine derivatives .
Cyclization Pathways
Intramolecular displacement of iodine by the amine group could form aziridine or azetidine rings under high-dilution conditions, though this requires precise stereochemical alignment .
Stability and Side Reactions
Scientific Research Applications
4-Iodocyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-Iodocyclohexanamine hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards certain biological targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes through its unique chemical structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Iodocyclohexanamine hydrochloride with structurally related cyclohexanamine derivatives, focusing on substituent effects, molecular properties, and applications:
Substituent Effects on Reactivity and Stability
- Iodo vs. Chloro : The iodine atom in this compound increases polarizability and susceptibility to nucleophilic substitution compared to its chloro analog. However, the C–I bond is less stable under thermal or photolytic conditions, requiring storage in dark, cool environments .
- Methyl vs. Halogen : Methyl-substituted derivatives (e.g., trans-4-Methylcyclohexanamine hydrochloride) exhibit higher lipophilicity, making them suitable for lipid membrane permeability studies. In contrast, halogenated analogs are preferred for electrophilic reactions .
Solubility and Handling
- This compound is sparingly soluble in nonpolar solvents but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) due to its ionic nature. Its safety profile mandates precautions against iodine release during decomposition .
- Chloro- and methyl-substituted analogs generally show better stability in aqueous solutions, as noted in studies on stored chemical standards .
Pharmacological and Industrial Relevance
- 4-Iodoamphetamine hydrochloride is notable for its serotonin-releasing activity, used in neuropharmacology to study neurotransmitter dynamics .
- 4-Chlorocyclohexanamine hydrochloride is a cost-effective intermediate in herbicide synthesis .
Biological Activity
4-Iodocyclohexanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed examination of its effects.
- Chemical Formula : C6H13ClIN
- Molecular Weight : 215.54 g/mol
- IUPAC Name : 4-Iodocyclohexan-1-amine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter systems. Its structural similarity to other amines suggests potential roles in modulating neurotransmitter release and receptor activity.
1. Neurotransmitter Modulation
Research indicates that compounds similar to this compound can influence the release of neurotransmitters such as dopamine and norepinephrine. This modulation is crucial for understanding its potential applications in treating neuropsychiatric disorders.
2. Antidepressant Effects
Studies have shown that related compounds exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the inhibition of monoamine reuptake, thereby increasing the availability of neurotransmitters in the synaptic cleft.
3. Safety and Toxicity
The safety profile of this compound has been evaluated in several studies. Toxicity assessments indicate that while the compound exhibits some degree of neuroactivity, it also presents risks at higher doses, necessitating careful consideration in therapeutic contexts.
Case Study 1: Antidepressant-Like Effects in Rodent Models
A study conducted by researchers at PubChem demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in rodent models compared to control groups. The study utilized standard behavioral assays such as the forced swim test and tail suspension test, showing a clear dose-dependent response.
Case Study 2: Neurotoxicological Assessment
In a neurotoxicological assessment published by ACS Publications, researchers investigated the neurotoxic effects of various amines, including this compound. Results indicated that while lower concentrations were generally safe, higher doses led to observable neurodegenerative changes in neuronal cultures.
Research Findings
Q & A
Q. How can researchers mitigate hazards during scale-up synthesis of this compound?
- Methodological Answer : Implement engineering controls (e.g., closed-system reactors) to limit exposure. Use in-line FTIR for real-time monitoring of reactive intermediates. Establish emergency protocols for iodine spill containment, including neutralization with sodium thiosulfate .
Notes
- References : Prioritize peer-reviewed journals (e.g., Journal of Neurochemistry, International Journal of Pharmaceutics) over vendor-specific data.
- Ethics : For in vivo studies, comply with institutional animal care protocols and document compound handling in safety audits .
- Validation : Cross-validate synthesis and analytical methods using ICH Q2(R1) guidelines to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
